molecular formula C36H52N2O6S2 B12781993 3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate CAS No. 88848-52-6

3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate

Cat. No.: B12781993
CAS No.: 88848-52-6
M. Wt: 672.9 g/mol
InChI Key: FZSXSMIAYRUPFV-UHFFFAOYSA-N
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Description

3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate is a complex organic compound characterized by its unique structure, which includes disulfide bonds and octanoyloxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate typically involves multiple steps:

    Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two phenyl groups. This can be achieved through the oxidation of thiol groups using oxidizing agents such as iodine or hydrogen peroxide.

    Attachment of the Carbamoyl Group: The next step involves the attachment of the carbamoyl group to the phenyl ring. This can be done using carbamoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Octanoyloxypropyl Group: The final step involves the esterification of the propyl group with octanoic acid. This can be achieved using a catalyst such as sulfuric acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide bond in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The disulfide bond can also be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the octanoyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Bases: Triethylamine, sodium hydroxide.

    Catalysts: Sulfuric acid, hydrochloric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s disulfide bond can be exploited for studying redox reactions and protein folding. It can also serve as a model compound for understanding the behavior of disulfide bonds in biological systems.

Medicine

In medicine, the compound’s potential as a drug delivery agent is being explored. The octanoyloxypropyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and deliver therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the formulation of specialty chemicals and coatings.

Mechanism of Action

The mechanism by which 3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate exerts its effects is primarily through its disulfide bond. This bond can undergo redox reactions, which are crucial in various biological processes such as protein folding and signal transduction. The compound can interact with thiol groups in proteins, leading to the formation or breaking of disulfide bonds, thereby affecting protein structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate
  • 3-((2-((2-(N-(3-Hexanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexanoate

Uniqueness

Compared to similar compounds, 3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate is unique due to its specific chain length of the octanoyloxypropyl group. This specific chain length can influence the compound’s lipophilicity, reactivity, and overall biological activity, making it particularly suitable for certain applications in drug delivery and material science.

Properties

CAS No.

88848-52-6

Molecular Formula

C36H52N2O6S2

Molecular Weight

672.9 g/mol

IUPAC Name

3-[[2-[[2-(3-octanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl octanoate

InChI

InChI=1S/C36H52N2O6S2/c1-3-5-7-9-11-23-33(39)43-27-17-25-37-35(41)29-19-13-15-21-31(29)45-46-32-22-16-14-20-30(32)36(42)38-26-18-28-44-34(40)24-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-28H2,1-2H3,(H,37,41)(H,38,42)

InChI Key

FZSXSMIAYRUPFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCCC

Origin of Product

United States

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